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Compound of Interest

Compound Name: 2,4-Heptadienal

Cat. No.: B147486

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for (E,E)-2,4-heptadienal. The information is intended to support
research, quality control, and development activities involving this compound. All quantitative
data is presented in structured tables for ease of comparison, and detailed experimental
protocols are provided for key analytical techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (E,E)-2,4-heptadienal, a
conjugated aldehyde with the molecular formula C7H100.[1] This data is crucial for the
identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
chemical shifts (&) are reported in parts per million (ppm) and coupling constants (J) in Hertz
(Hz).

'H NMR Spectral Data
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Proton Chemical Shift Multiplicity Coupling Constant
(ppm) (9, Hz)

H1 9.5-9.6 d ~7.5-8.0

H2 6.1-6.2 dd ~15.0,~7.5- 8.0

H3 6.3-6.4 m

H4 6.0-6.1 m

H5 22-23 m

H6 1.0-1.1 t 75

H7 09-1.0 t 75

Note: The chemical shifts for vinylic protons (H2, H3, H4) can be complex due to second-order
effects. The aldehyde proton (H1) is characteristically found far downfield. Protons on the
carbon adjacent to the carbonyl group (alpha-protons) typically appear in the 2.0-2.5 ppm
range.[2][3][4]

13C NMR Spectral Data

Carbon Chemical Shift (ppm)
C1 (CHO) 193 - 194

Cc2 130 - 131

C3 150 - 151

C4 128 - 129

C5 145 - 146

C6 25-26

c7 13-14

Note: The carbonyl carbon (C1) of aldehydes and ketones characteristically appears in the
190-215 ppm range in 13C NMR spectra.[4]
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
data below corresponds to Attenuated Total Reflectance (ATR) IR spectroscopy.

Wavenumber (cm—?) Intensity Assignment

~2960 Medium C-H stretch (alkane)

~2870 Medium C-H stretch (alkane)

~2720 Weak C-H stretch (aldehyde)

1685 Strong C=0 stretch (conjugated
aldehyde)

~1640 Medium C=C stretch

~980 Strong =C-H bend (trans)

Note: The strong absorption around 1685 cm~1 is characteristic of a conjugated carbonyl
group. The weak band around 2720 cm~1 is a hallmark of the aldehyde C-H stretch.[2][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, enabling the determination of its molecular weight and structural features.
The data below is for Electron lonization (EIl) mass spectrometry.

miz Relative Intensity (%) Assighment

110 25 [M]* (Molecular ion)
81 100 [M - CHOJ*

67 40

53 65

41 80

39 70
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Note: The molecular ion peak is observed at m/z 110. The base peak at m/z 81 corresponds to
the loss of the formyl group (-CHO).

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the analysis of 2,4-
heptadienal are provided below.

NMR Spectroscopy Protocol

Sample Preparation:
e Weigh approximately 5-10 mg of purified (E,E)-2,4-heptadienal.

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse experiment

Spectral Width: -2 to 12 ppm

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Temperature: 298 K
Instrument Parameters (33C NMR):
e Spectrometer: 100 MHz or higher

e Pulse Program: Standard proton-decoupled experiment
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Spectral Width: 0 to 220 ppm

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 seconds

Temperature: 298 K

Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCls
at 7.26 ppm for *H and 77.16 ppm for 13C).

Integrate the signals in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

ATR-IR Spectroscopy Protocol

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Place a single drop of liquid (E,E)-2,4-heptadienal directly onto the center of the ATR
crystal.

Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
e Acquire the sample spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.
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o Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

o Prepare a stock solution of (E,E)-2,4-heptadienal in a suitable volatile solvent (e.g.,
methanol or dichloromethane).

e Prepare a series of calibration standards by diluting the stock solution to the desired
concentrations.

e For unknown samples, dissolve a known weight of the sample in the chosen solvent.
GC-MS Parameters:

¢ GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25
mm x 0.25 pm) is suitable.

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

e Injector Temperature: 250 °C.

« Injection Mode: Splitless or split, depending on the sample concentration.

e Oven Temperature Program:
o Initial temperature: 40-50 °C, hold for 1-2 minutes.
o Ramp: Increase at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
o Hold at the final temperature for 5-10 minutes.

e MS Transfer Line Temperature: 280 °C.

e lon Source Temperature: 230 °C.
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 lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: Scan from m/z 35 to 350.
Data Analysis:

 Identify the peak corresponding to 2,4-heptadienal based on its retention time by comparing
it with the standard.

« Confirm the identity by comparing the acquired mass spectrum with a reference spectrum
from a library (e.g., NIST).

+ Quantify the analyte using the calibration curve generated from the standards.

Workflow Visualization

The following diagram illustrates a typical synthetic workflow for the preparation of (E,E)-2,4-
heptadienal.

Pentanal

Aldol Condensation

0 .
(Base Catalyst, e.g., NaOH) (E.E)-2,4-Heptadienal

Intermediate B-hydroxy aldehyde

Click to download full resolution via product page

Caption: Synthesis workflow for (E,E)-2,4-Heptadienal via Aldol Condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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